molecular formula C18H28N4O4 B2780246 Tert-butyl 4-({[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]carbamoyl}methyl)piperidine-1-carboxylate CAS No. 2210053-68-0

Tert-butyl 4-({[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]carbamoyl}methyl)piperidine-1-carboxylate

Cat. No.: B2780246
CAS No.: 2210053-68-0
M. Wt: 364.446
InChI Key: UUROVJQOHWXWDY-UHFFFAOYSA-N
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Description

Tert-butyl 4-({[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]carbamoyl}methyl)piperidine-1-carboxylate: is a complex organic compound with a unique structure that includes a piperidine ring, a pyrimidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-({[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]carbamoyl}methyl)piperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyrimidine ring, and the addition of functional groups. Common synthetic routes may include:

    Formation of Piperidine Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Pyrimidine Ring: This can be achieved through nucleophilic substitution reactions, where a suitable pyrimidine derivative is introduced.

    Addition of Functional Groups: Functional groups such as tert-butyl and oxo groups are added through various organic reactions, including esterification and oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-({[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]carbamoyl}methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Various nucleophiles or electrophiles under appropriate solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, Tert-butyl 4-({[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]carbamoyl}methyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound may be used to study enzyme interactions, receptor binding, and other biochemical processes. Its structural features make it a valuable tool for probing biological systems.

Medicine

In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases and conditions.

Industry

In industry, this compound can be used in the development of new materials, pharmaceuticals, and agrochemicals. Its versatility makes it a valuable asset in various industrial applications.

Mechanism of Action

The mechanism of action of Tert-butyl 4-({[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]carbamoyl}methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound may influence signal transduction pathways, leading to various cellular effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a piperidine ring, a pyrimidine ring, and various functional groups. This unique structure allows for diverse chemical reactions and applications in multiple fields.

Properties

IUPAC Name

tert-butyl 4-[2-oxo-2-[2-(2-oxopyrimidin-1-yl)ethylamino]ethyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O4/c1-18(2,3)26-17(25)22-10-5-14(6-11-22)13-15(23)19-8-12-21-9-4-7-20-16(21)24/h4,7,9,14H,5-6,8,10-13H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUROVJQOHWXWDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)NCCN2C=CC=NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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